3,6-Dibromo-1,2,4-triazine
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Overview
Description
3,6-Dibromo-1,2,4-triazine is a heterocyclic compound with the molecular formula C3HBr2N3. It is a derivative of 1,2,4-triazine, where two bromine atoms are substituted at the 3rd and 6th positions of the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-1,2,4-triazine can be achieved through several methods:
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Direct Bromination: : One common method involves the direct bromination of 1,2,4-triazine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 6th positions .
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Multistep Synthesis: : Another approach involves a multistep synthesis starting from readily available precursors. For example, the synthesis can begin with the formation of a triazine ring followed by selective bromination using brominating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-1,2,4-triazine undergoes various chemical reactions, including:
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Substitution Reactions: : The bromine atoms in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These substitution reactions are typically carried out in the presence of a base and under controlled temperature conditions .
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Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions. Specific reagents and conditions are required to achieve these transformations .
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Bases: Sodium hydroxide, potassium carbonate
Solvents: Dimethylformamide, acetonitrile
Temperature: Typically between 0°C to 100°C depending on the reaction.
Major Products Formed
The major products formed from substitution reactions of this compound depend on the nucleophile used. For example, substitution with an amine would yield a 3,6-diamino-1,2,4-triazine derivative .
Scientific Research Applications
3,6-Dibromo-1,2,4-triazine has several scientific research applications:
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Organic Synthesis: : It is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic chemistry .
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Medicinal Chemistry: : The compound is explored for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its derivatives for drug development .
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Materials Science: : this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 3,6-Dibromo-1,2,4-triazine depends on its application:
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Biological Activity: : In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their function. The bromine atoms can enhance the compound’s binding affinity to its molecular targets .
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Chemical Reactivity: : The presence of bromine atoms makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The electron-withdrawing nature of bromine also influences the compound’s reactivity in other chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: The parent compound without bromine substitution.
3,5-Dibromo-1,2,4-triazine: A similar compound with bromine atoms at different positions.
1,3,5-Triazine: Another triazine derivative with different substitution patterns.
Uniqueness
3,6-Dibromo-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other triazine derivatives. The bromine atoms at the 3rd and 6th positions enhance its potential for selective chemical transformations and biological activities .
Properties
Molecular Formula |
C3HBr2N3 |
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Molecular Weight |
238.87 g/mol |
IUPAC Name |
3,6-dibromo-1,2,4-triazine |
InChI |
InChI=1S/C3HBr2N3/c4-2-1-6-3(5)8-7-2/h1H |
InChI Key |
GAELRKDTBGDQQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC(=N1)Br)Br |
Origin of Product |
United States |
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